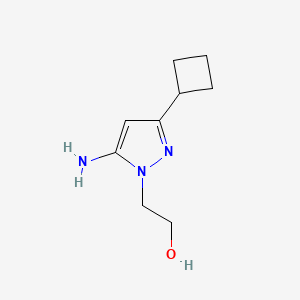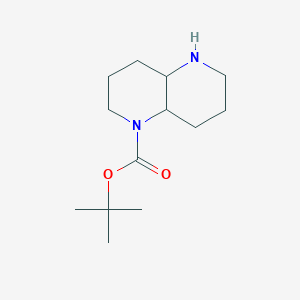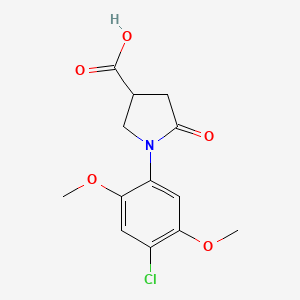![molecular formula C18H21NO2 B1438159 3-[4-(Benzyloxy)phenoxy]piperidine CAS No. 946759-24-6](/img/structure/B1438159.png)
3-[4-(Benzyloxy)phenoxy]piperidine
Vue d'ensemble
Description
“3-[4-(Benzyloxy)phenoxy]piperidine” is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36484 . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, has been a topic of interest in recent scientific literature . One method involves the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenyl ring through an ether linkage . The phenyl ring is further substituted with a benzyloxy group .Applications De Recherche Scientifique
Mechanism of Action in Drug Development
3-[4-(Benzyloxy)phenoxy]piperidine is a compound that has been found to have potential applications in drug development. The compound is a part of a novel series of 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, which have been demonstrated to exhibit excellent cytotoxic properties. These properties are often more potent than contemporary anticancer drugs. The compounds show great promise due to their tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. These compounds have also shown promising antimalarial and antimycobacterial properties. Importantly, these molecules are well-tolerated in mice in short-term toxicity studies. Further studies are needed to explore these potential drug candidates more thoroughly (Hossain et al., 2020).
Molecular Interaction and DNA Binding
Another significant area of application for this compound is in the study of DNA interactions. Hoechst 33258, a synthetic dye, known for its strong binding to the minor groove of double-stranded B-DNA, is structurally related to this compound. This family of drugs is instrumental for rational drug design due to its specific DNA binding properties. They are used extensively in medical diagnostics, as radioprotectors, topoisomerase inhibitors, and even in cosmetics. The detailed understanding of DNA sequence recognition and binding offered by these compounds makes them valuable in the development of new therapeutic agents (Issar & Kakkar, 2013).
Environmental and Industrial Applications
The compound's structural relatives, phenolic compounds like Chlorogenic Acid (CGA), have been recognized for their broad biological and pharmacological effects. CGA has been identified for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's speculated to play a crucial role in lipid and glucose metabolism regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. The ability of these phenolic compounds to modulate enzyme activity and affect various metabolic pathways highlights their potential utility in various industrial and environmental applications (Naveed et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-phenylmethoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-5-15(6-3-1)14-20-16-8-10-17(11-9-16)21-18-7-4-12-19-13-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFLLKCOCWRQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663036 | |
| Record name | 3-[4-(Benzyloxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-24-6 | |
| Record name | 3-[4-(Benzyloxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)







![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)
![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)

![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)

